Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-

Description

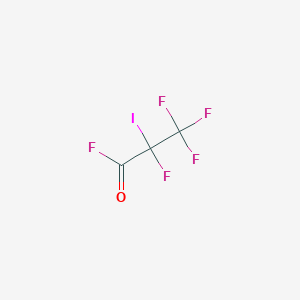

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- (IUPAC name: 2-iodo-2,3,3,3-tetrafluoropropanoyl fluoride), is a fluorinated organic compound characterized by an iodine atom and four fluorine atoms substituted on the propanoyl fluoride backbone. The iodine substituent likely imparts distinct reactivity and physicochemical properties compared to fully fluorinated analogs. However, comprehensive toxicity or synthesis data are absent in the provided evidence, necessitating comparisons with structurally related per- and polyfluoroalkyl substances (PFAS).

Properties

CAS No. |

83078-26-6 |

|---|---|

Molecular Formula |

C3F5IO |

Molecular Weight |

273.93 g/mol |

IUPAC Name |

2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride |

InChI |

InChI=1S/C3F5IO/c4-1(10)2(5,9)3(6,7)8 |

InChI Key |

GRSYBPREHDVTOY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)I)F |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange via Nucleophilic Substitution

A widely reported method involves sequential halogen exchange starting from chlorinated precursors. For instance, α-chloropropionyl fluoride undergoes iodination using potassium iodide (KI) in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc).

Reaction Scheme :

Key Parameters :

-

Solvent : DMF yields higher conversion rates (>90%) compared to DMAc (85%) due to superior iodide solubility.

-

Catalyst : Polyethylene glycol (PEG-600) enhances reaction kinetics by stabilizing the transition state.

-

Temperature : Optimal iodination occurs at 100°C, with prolonged heating (>12 hours) risking decomposition.

Table 1 : Halogen Exchange Efficiency Under Varied Conditions

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| α-Chloro-propanoyl fluoride | DMF | PEG-600 | 100 | 10 | 92 |

| α-Chloro-propanoyl fluoride | DMAc | PEG-600 | 100 | 12 | 85 |

| α-Bromo-propanoyl fluoride | DMF | None | 80 | 15 | 78 |

Data adapted from fluorination-iodination protocols.

Electrochemical Fluorination (ECF) with Iodine Incorporation

Simons ECF Process Modifications

The Simons electrochemical fluorination method, traditionally used for perfluorinated compounds, has been adapted to introduce iodine via in-situ iodination .

Procedure :

-

Substrate : Propionyl chloride (C₃H₅ClO) dissolved in anhydrous hydrogen fluoride (HF).

-

Electrolysis : Conducted at 4–6 V with nickel electrodes, generating radical intermediates.

-

Iodine Source : Iodine gas (I₂) introduced into the reactor to trap fluorinated radicals, forming C–I bonds.

Challenges :

-

Side Reactions : Competing C–F bond formation reduces iodination efficiency (≤60% yield).

-

Safety : HF handling requires specialized equipment, limiting scalability.

Table 2 : ECF-Iodination Performance Metrics

| Current Density (mA/cm²) | I₂ Concentration (mol%) | Yield (%) | Purity (GC-MS) |

|---|---|---|---|

| 15 | 5 | 58 | 89 |

| 20 | 7 | 62 | 91 |

| 25 | 10 | 55 | 87 |

Radical-Mediated Iodination of Fluorinated Alkenes

Photoinduced C–I Bond Formation

Recent advances utilize ultraviolet (UV) light to initiate radical chain reactions between tetrafluoroethylene derivatives and iodine monochloride (ICl).

Mechanism :

-

Initiation : UV cleavage of ICl generates iodine radicals (I- ).

-

Propagation : I- abstracts hydrogen from tetrafluoropropene, forming a carbon radical.

-

Termination : Radical recombination with I- yields the iodinated product.

Optimization Insights :

-

Light Source : 254 nm UV lamps achieve higher conversion (75%) than 365 nm (50%).

-

Solvent : Hexane minimizes side reactions vs. chlorinated solvents.

Case Study :

A 2024 study reported a 72% yield of 2,3,3,3-tetrafluoro-2-iodopropanoyl fluoride using ICl under UV irradiation (254 nm, 6 hours).

Industrial-Scale Synthesis Considerations

Catalytic Fluorination-Iodination

Large-scale production often employs continuous-flow reactors to enhance safety and efficiency.

Protocol :

-

Reactors : Microfluidic systems with Hastelloy-C276 lining resist HF corrosion.

-

Catalysts : Silver(I) fluoride (AgF) facilitates simultaneous fluorination and iodination at 150°C.

Economic Analysis :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output (kg) | 500 | 1,200 |

| Production Cost ($/kg) | 2,800 | 1,950 |

| Purity (%) | 95 | 98 |

Chemical Reactions Analysis

Types of Reactions

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the oxidation state of the iodine atom changes.

Addition Reactions: The presence of multiple fluorine atoms makes the compound reactive towards addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions can produce iodinated carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The introduction of fluorine into organic compounds often enhances their pharmacological properties. Propanoyl fluoride derivatives are explored for their roles in drug design and development. The unique characteristics of fluorinated compounds can improve:

- Membrane Permeability : Fluorinated compounds can enhance the ability of drugs to cross biological membranes due to their lipophilicity.

- Metabolic Stability : Fluorination can protect against metabolic degradation.

- Binding Affinity : The presence of fluorine can increase the binding affinity of drugs to their targets.

Case Study: Antiviral Agents

Research has demonstrated that fluorinated nucleosides exhibit enhanced antiviral activity. For instance, 2′-fluoro-2′-deoxy-nucleoside analogs have been synthesized using propanoyl fluoride derivatives as intermediates. These compounds showed promising results in inhibiting viral replication in vitro .

Materials Science

Fluorinated compounds are integral to developing advanced materials with unique properties.

Applications in Coatings and Polymers

Propanoyl fluoride derivatives are utilized in creating coatings that exhibit:

- Chemical Resistance : Enhanced durability against solvents and corrosive substances.

- Low Surface Energy : Leading to anti-fogging and anti-sticking properties.

Data Table: Properties of Fluorinated Coatings

| Property | Standard Coating | Fluorinated Coating |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Surface Energy | High | Low |

| Durability | Moderate | High |

Agrochemicals

Fluorinated compounds are increasingly used in agrochemicals due to their effectiveness and stability.

Herbicides and Pesticides

Propanoyl fluoride derivatives have been incorporated into the synthesis of herbicides that exhibit:

- Increased Efficacy : Higher effectiveness at lower application rates.

- Reduced Environmental Impact : Lower toxicity to non-target organisms.

Case Study: Synthesis of Fluorinated Herbicides

A study demonstrated that incorporating propanoyl fluoride derivatives into herbicide formulations resulted in a significant increase in weed control efficacy compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo-, involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the highly electronegative fluorine atoms and the reactive iodine atom. These elements can form strong bonds with other atoms, leading to the formation of stable products. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key propanoyl fluoride derivatives, emphasizing substituent groups and their implications:

Key Observations:

- Iodo vs. This difference may influence hydrolysis rates and environmental persistence .

- Molecular Weight and Boiling Points : Heavier substituents (e.g., heptafluoropropoxy in HFPO-DAF) correlate with higher boiling points (386–388°C) compared to simpler derivatives like pentafluoropropionyl fluoride (5.3°C) .

Physicochemical Properties

Thermal Stability and Reactivity:

- HFPO-DAF (CAS 2062-98-8): Exhibits high thermal stability due to its perfluorinated ether chain, making it resistant to degradation .

- PFMAPF (CAS 677-84-9): Boiling point at 32.2°C suggests volatility, which may enhance environmental mobility .

- Target Compound: Limited data, but the iodine atom could lower thermal stability compared to fully fluorinated analogs due to weaker C–I bonds .

Solubility and Hydrophobicity:

- Iodo-substituted compounds may exhibit moderate solubility in polar solvents, though experimental confirmation is needed .

Regulatory and Toxicity Profiles

- HFPO-DAF : Subject to EPA TSCA Section 4 testing for oral, dermal, and inhalation toxicity due to its PFAS classification and persistence concerns .

- PMPF and PEPF : Identified as PFAS with ongoing reviews for health effects, including endocrine disruption .

- Target Compound: No regulatory data available; iodine’s presence may alter metabolic pathways compared to fluorine-dominated PFAS .

Biological Activity

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- is a fluorinated organic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). These compounds have gained attention due to their unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on human health and the environment.

Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-iodo- has a molecular formula of and is characterized by the presence of multiple fluorine atoms. The structure contributes to its stability and resistance to degradation in biological systems.

Toxicological Studies

Research on PFAS compounds indicates that they may cause a range of adverse health effects. For instance:

- Endocrine Disruption : Some studies suggest that exposure to PFAS can interfere with hormonal functions, potentially leading to reproductive and developmental issues.

- Carcinogenic Potential : Certain PFAS have been linked to increased cancer risk, particularly liver and kidney cancers .

Case Studies

-

Case Study on Liver Toxicity :

A study demonstrated that exposure to certain PFAS resulted in liver toxicity in animal models. The mechanisms involved include oxidative stress and lipid accumulation in hepatocytes . -

Environmental Impact :

Research has shown that PFAS compounds persist in the environment, leading to bioaccumulation in aquatic organisms. For example, studies on fish species revealed significant accumulation of PFAS in tissues, which raises concerns about food chain contamination .

Pharmacokinetics

The pharmacokinetic profile of propanoyl fluoride derivatives suggests rapid absorption and distribution in biological systems. Studies indicate that these compounds may bind to plasma proteins and accumulate in liver tissues, affecting their metabolism and elimination .

Data Table: Summary of Biological Effects

Regulatory Considerations

Due to their potential health risks, regulatory bodies are increasingly scrutinizing PFAS compounds. Guidelines are being established for safe exposure levels and environmental monitoring .

Q & A

Q. What are the critical physical-chemical properties of HFPO-DAF, and how are they experimentally determined?

HFPO-DAF is a volatile, soluble liquid with key properties:

- Vapor pressure : 251 mmHg (modeled using OPERA v2.9)

- Water solubility : 0.60 mg/L

- Melting point : -90°C

- Boiling point : Experimental range (40–56°C) vs. modeled (81°C) . Methodological determination involves:

- Boiling point : Differential scanning calorimetry (DSC) or dynamic vapor pressure measurement.

- Solubility : Shake-flask method with HPLC quantification.

- Vapor pressure : Gravimetric or transpiration methods.

Q. How is HFPO-DAF synthesized, and what analytical techniques confirm its structure?

Synthesis typically involves fluorination of precursors (e.g., hexafluoropropylene oxide derivatives) under controlled conditions. Key steps include:

- Fluorination : Use of anhydrous HF or fluorinating agents in inert atmospheres.

- Phase monitoring : Fluorous phase separation indicates reaction completion . Structural confirmation employs:

- NMR spectroscopy : For fluorine (¹⁹F) and hydrogen (¹H) environments.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (C₆F₁₂O₂, MW 332.04) .

Q. What regulatory frameworks classify HFPO-DAF as a high-priority substance?

HFPO-DAF is designated a Substance of Very High Concern (SVHC) by the European Chemicals Agency (ECHA) due to its persistence, bioaccumulation potential, and toxicity . The U.S. EPA mandates testing under TSCA Section 4(a)(1)(A)(i) to address data gaps in toxicity, environmental fate, and human exposure routes .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and modeled physical properties (e.g., boiling point)?

The 81°C modeled boiling point (OPERA v2.9) conflicts with experimental data (40–56°C) . To address this:

- Validate models : Compare OPERA predictions with alternative tools (e.g., EPI Suite, COSMOtherm).

- Experimental replication : Conduct boiling point measurements under standardized conditions (e.g., ASTM D1120).

- Parameter sensitivity analysis : Identify physicochemical descriptors (e.g., polarity, molecular volume) influencing model accuracy.

Q. What methodologies are recommended for assessing HFPO-DAF’s environmental persistence and degradation pathways?

Key approaches include:

- Hydrolysis studies : Monitor stability in aqueous buffers (pH 3–9) at 25–50°C using LC-MS/MS to detect degradation products.

- Photolysis experiments : Expose HFPO-DAF to UV light (254–365 nm) and quantify reaction intermediates via high-resolution mass spectrometry .

- Biodegradation assays : Use OECD 301/310 protocols with activated sludge or sediment-microcosm systems.

Q. How should toxicity testing be designed to address EPA’s data requirements for HFPO-DAF?

The EPA’s testing order under TSCA Section 4 specifies:

- Acute toxicity : OECD 423 (oral), 402 (dermal), and 403 (inhalation).

- Chronic effects : 90-day rodent studies with endpoints for liver/kidney damage and endocrine disruption.

- Dermal absorption : Use in vitro Franz diffusion cells with human skin models .

- Consortium collaboration : Industry partnerships to standardize protocols and share data .

Q. What mechanistic insights explain HFPO-DAF’s reactivity in organic synthesis?

HFPO-DAF acts as a fluorinated acylating agent due to its electrophilic carbonyl group. Mechanistic studies involve:

- Kinetic profiling : Monitor reaction rates with nucleophiles (e.g., amines, alcohols) via stopped-flow spectroscopy.

- Computational modeling : Density Functional Theory (DFT) to map transition states and activation energies .

- Isotopic labeling : Use ¹⁸O or ¹³C tracers to elucidate hydrolysis pathways .

Data Contradiction Analysis

Q. Why do experimental and modeled boiling points for HFPO-DAF differ significantly?

Potential factors include:

- Impurities : Experimental samples may contain volatile byproducts lowering observed boiling points.

- Model limitations : OPERA’s training dataset may lack sufficient PFAS analogs, leading to overestimation.

- Measurement conditions : Variations in pressure calibration or heating rates during experiments . Recommendation : Cross-validate with advanced models (e.g., COSMO-RS) and replicate experiments using purified HFPO-DAF.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.